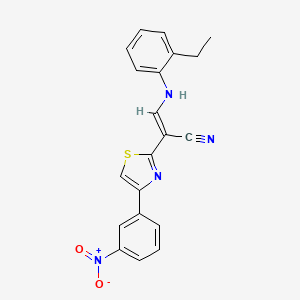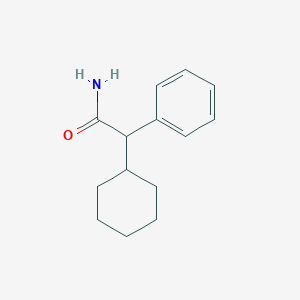
2-Cyclohexyl-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-Cyclohexyl-2-phenylacetamide” can be inferred from its name. It likely contains a cyclohexyl group (a six-membered carbon ring), a phenyl group (a six-membered carbon ring with alternating double bonds), and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .Wissenschaftliche Forschungsanwendungen
Chromatographic Behavior and Biological Activity Prediction
The chromatographic behavior of N-cyclohexyl-N-substituted-2-phenylacetamides, including 2-Cyclohexyl-2-phenylacetamide, has been extensively studied using reversed-phase thin-layer chromatography (RP-TLC). This study has provided valuable insights into the lipophilic nature of these compounds and their potential biological activities, including human intestinal absorption, plasma protein binding, and the ability to cross the blood-brain barrier (Vaštag et al., 2011).
Photoinduced and Mediated Cyclization
This compound has been part of studies focusing on the cyclization of N-phenylacetamides. The research highlights the regioselectivity and speed of cyclization reactions, which are significantly influenced by the substituents attached to the phenyl ring. This cyclization process leads to the formation of various complex compounds with potential applications in pharmaceuticals and material sciences (Li et al., 2013).
Synthesis and Biological Activity of Derivatives
The compound has been a precursor in the synthesis of a novel series of derivatives that act as muscarinic M(3) receptor antagonists. These derivatives have shown high selectivity for M(3) over M(2) receptors, indicating potential applications in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Technological Improvement in Synthesis
Technological advancements have been made in the synthesis process of N-phenylacetamide, which is closely related to this compound. These advancements have led to a more efficient production process, which is crucial for the large-scale manufacturing and application of these compounds in various industries (Bo-Hong, 2007).
QSRR Analysis for Biological Activity Prediction
The biological activity of phenylacetamide derivatives has been studied through Quantitative Structure Retention Relationships (QSRR) analysis. This study provides valuable insights into the relationship between the chromatographic retention behaviors and the biological activities of these compounds, indicating their potential in various pharmaceutical applications (Vaštag et al., 2014).
Novel Synthesis Methods
Research has also focused on the development of new protocols for the synthesis of structurally diverse N-cyclohexyl-2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-benzo[b][1,5]diazepin-3-yl)-2-phenylacetamides. These studies aim to enhance the efficiency and yields of these compounds, which have potential applications in medicinal chemistry (Mousavi Faraz et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to target the zikv ns5 rna-dependent rna polymerase .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function . More research is needed to fully understand these interactions and the resulting changes.
Pharmacokinetics
The compound’s lipophilic nature and its potential for human intestinal absorption and plasma protein binding have been noted . These properties can impact the compound’s bioavailability.
Eigenschaften
IUPAC Name |
2-cyclohexyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZQYZNWDPTGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)
![3'-(4-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2783201.png)

![1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783204.png)
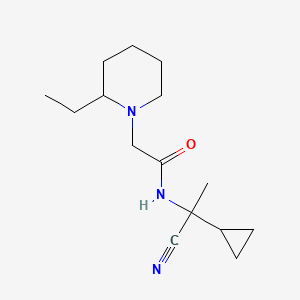
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)



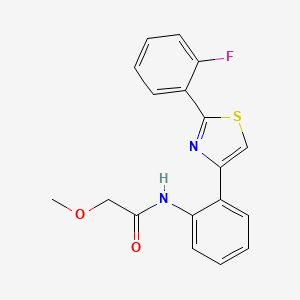
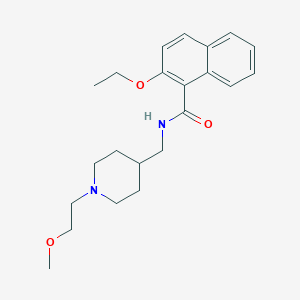
![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)
